
(4-Methoxynaphthalen-1-yl)-N-phenylmethanimine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxynaphthalen-1-yl)-N-phenylmethanimine N-oxide is an organic compound that features a naphthalene ring substituted with a methoxy group at the 4-position and an N-phenylmethanimine N-oxide group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxynaphthalen-1-yl)-N-phenylmethanimine N-oxide typically involves the reaction of 4-methoxynaphthalene with N-phenylmethanimine N-oxide under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions. For example, 2-bromoaniline can be reacted with 1-ethynyl-2-methoxynaphthalene in the presence of Pd(PPh3)2Cl2 and CuI as catalysts in a DMF:Et3N solvent mixture at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxynaphthalen-1-yl)-N-phenylmethanimine N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the N-oxide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(4-Methoxynaphthalen-1-yl)-N-phenylmethanimine N-oxide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.
Wirkmechanismus
The mechanism of action of (4-Methoxynaphthalen-1-yl)-N-phenylmethanimine N-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methoxynaphthalen-1-yl)-N-phenylmethanimine: Lacks the N-oxide group, which can affect its reactivity and biological activity.
(4-Methoxynaphthalen-1-yl)-N-phenylmethanimine N-oxide derivatives: Compounds with different substituents on the naphthalene or phenyl rings.
Uniqueness
This compound is unique due to the presence of both the methoxy group and the N-oxide group, which confer distinct chemical and biological properties. The N-oxide group, in particular, can enhance the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Eigenschaften
CAS-Nummer |
141947-66-2 |
|---|---|
Molekularformel |
C18H15NO2 |
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
1-(4-methoxynaphthalen-1-yl)-N-phenylmethanimine oxide |
InChI |
InChI=1S/C18H15NO2/c1-21-18-12-11-14(16-9-5-6-10-17(16)18)13-19(20)15-7-3-2-4-8-15/h2-13H,1H3 |
InChI-Schlüssel |
RIASETMGXQMTEA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C2=CC=CC=C21)C=[N+](C3=CC=CC=C3)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione](/img/structure/B12548140.png)
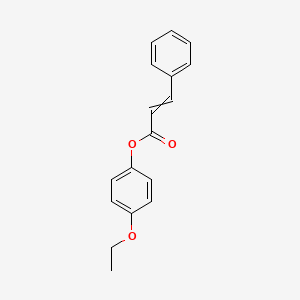
![6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12548153.png)
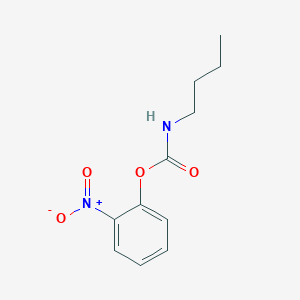

![(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone](/img/structure/B12548162.png)


![3-(Benzenesulfonyl)-5-[2-(4-methylphenyl)hydrazinylidene]-1-phenyl-1,5-dihydro-4H-pyrazol-4-one](/img/structure/B12548176.png)
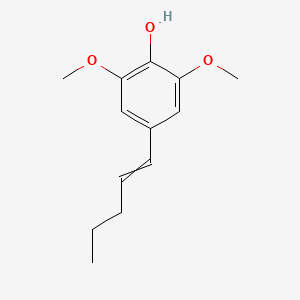
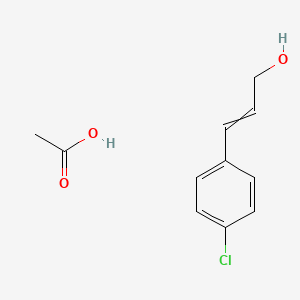
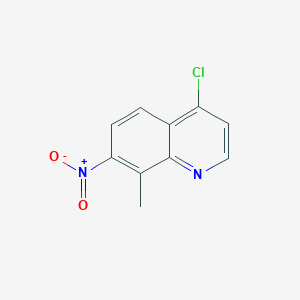
![Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]-](/img/structure/B12548204.png)

